油菜酸

描述

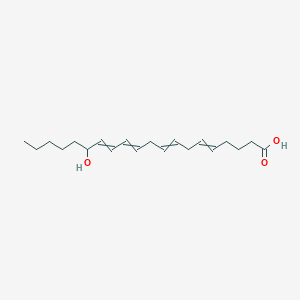

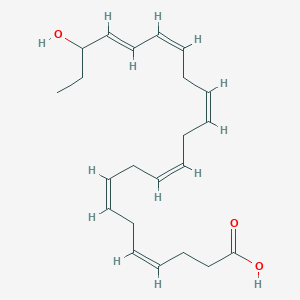

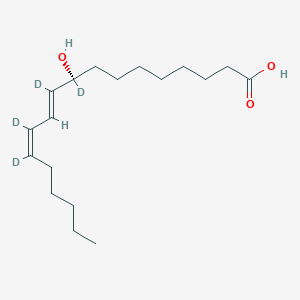

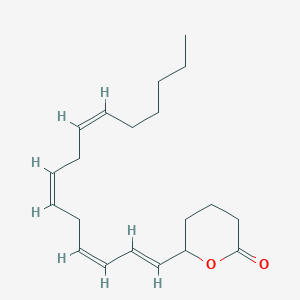

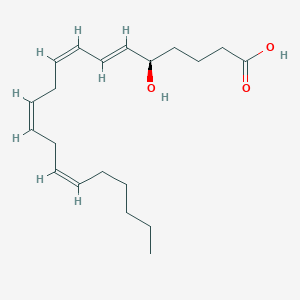

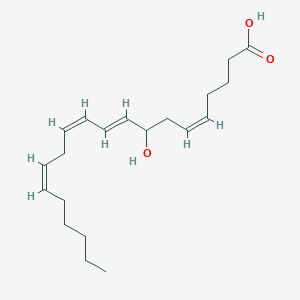

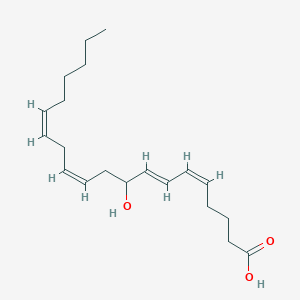

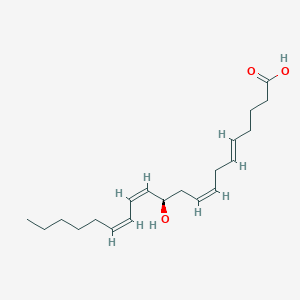

Coriolic acid, also known as ®-13-hydroxy-cis-9, trans-11-octadecadienoic acid, is a rare fatty acid found in Coriaria seed oil . It was isolated as the methyl ester from two Coriaria seed oils in 66 and 68% yields .

Synthesis Analysis

The chemoenzymatic conversion of trilinolein to (+)-coriolic acid has been investigated. This process involves the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid. These reactions were coupled in a two-phase medium that consisted of a pH 9 borate buffer and a water-immiscible organic solvent (octane) .Molecular Structure Analysis

Coriolic acid has a molecular formula of C18H32O3 and a molecular weight of 296.44 . The double bonds and hydroxyl group were located by periodate-permanganate oxidation before, and chromic acid oxidation after, hydrogenation of the double bonds .Chemical Reactions Analysis

Coriolic acid is produced through the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid . It has been suggested that coriolic acid could be an intermediate in the biogenetic conversion of linoleic acid to conjugated trienoic acids .Physical And Chemical Properties Analysis

Coriolic acid is a type of fatty acid. Fatty acids are known for their ability to form triglycerides, which are the main form of storage lipids in most plants .科学研究应用

- Coriolic acid has shown promise in targeting BCSCs, which play a crucial role in tumor progression, recurrence, and metastasis. It inhibits mammosphere formation (a characteristic of BCSCs) and induces BCSC apoptosis. Additionally, it reduces the subpopulation of CD44 high /CD24 low cells, a CSC phenotype, and downregulates specific genes related to CSCs, such as Nanog, Oct4, and CD44. Notably, coriolic acid decreases the transcriptional and translational levels of the c-Myc gene, a survival factor for BCSCs .

- Hydroxy fatty acids (HFAs), including coriolic acid, exhibit antifungal activity. Although the exact mode of action remains to be fully explored, coriolic acid has been investigated for its potential in combating fungal infections. Collaborative studies have even suggested synergistic antifungal effects when combined with other plant components .

- In BCSCs, coriolic acid reduces the transcriptional level of the c-myc gene and induces the reduction of the c-Myc protein via an ubiquitin-independent pathway. This finding highlights its potential as a novel compound for targeting BCSCs .

Breast Cancer Stem Cells (BCSCs) Inhibition

Antifungal Properties

Ubiquitin-Independent Pathway Regulation

作用机制

Target of Action

Coriolic acid, also known as plant insulin , has been shown to target c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It also targets glucose transporters to stimulate glucose transport, promoting cellular absorption and utilization of glucose .

Mode of Action

Coriolic acid interacts with its targets in a few ways. It decreases the transcriptional and translational levels of the c-Myc gene, which is a survival factor for cancer stem cells . This interaction leads to the inhibition of breast cancer stem cells . In terms of glucose metabolism, coriolic acid excites the transport of glucose, similar to the action of insulin .

Biochemical Pathways

Coriolic acid affects several biochemical pathways. It is a product of the 15-lipoxygenase (15-LOX) metabolism of linoleic acid , functioning as an endogenous ligand to activate PPARγ . This activation is involved in cell proliferation and differentiation in various biological systems .

Result of Action

Coriolic acid has been shown to have anti-diabetic, anti-inflammatory, and anti-tumor effects . It inhibits the formation of mammospheres and induces apoptosis in breast cancer stem cells . It also decreases the subpopulation of CD44 high /CD24 low cells, a cancer stem cell phenotype, and specific genes related to cancer stem cells, such as Nanog, Oct4, and CD44 .

Action Environment

The action of coriolic acid can be influenced by environmental factors. For instance, the antifungal activity of coriolic acid can be affected by the matrices of food and plants synergistically or antagonistically . Further evaluation is needed before applying these hydroxy fatty acids in crop protection .

属性

IUPAC Name |

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316494 | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coriolic acid | |

CAS RN |

18104-45-5 | |

| Record name | (±)-Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)